molecular formula C9H20N2S B7776227 N,N'-dibutylcarbamimidothioic acid

N,N'-dibutylcarbamimidothioic acid

Cat. No.: B7776227
M. Wt: 188.34 g/mol
InChI Key: KFFQABQEJATQAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Dibutylcarbamimidothioic acid is a chemical compound of interest in scientific research and development. As a member of the thiourea derivative family, it shares a structural relationship with compounds known for a diverse range of biological and chemical properties . Thiourea derivatives are investigated in various fields due to their potential biological activities, which may include anti-inflammatory, antimicrobial, or antitumor effects, as observed in related structural analogs . Furthermore, such compounds can serve as key intermediates or building blocks in organic synthesis, facilitating the creation of more complex molecules for pharmaceutical, agrochemical, and materials science applications . The specific applications and research value of this compound are subjects for ongoing scientific inquiry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to consult the relevant scientific literature for the latest findings on this compound and its analogs.

Properties

IUPAC Name

N,N'-dibutylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2S/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFQABQEJATQAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=NCCCC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=NCCCC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Base Selection

Ethanol and DMF are optimal for balancing solubility and reaction kinetics. Strong bases like sodium hydride (NaH) in tetrahydrofuran (THF) achieve higher conversion rates but pose handling challenges. Milder bases like potassium hydroxide (KOH) in ethanol offer safer alternatives with moderate yields.

Temperature and Time Dependencies

Reactions conducted at 60°C for 12–24 hours typically achieve 70–85% yields. Elevated temperatures (>80°C) risk decomposition, while shorter durations (<6 hours) result in incomplete alkylation.

Purification Techniques

Crude products are purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents. Analytical purity exceeding 95% is attainable, as confirmed by high-performance liquid chromatography (HPLC).

Analytical Characterization and Spectral Data

Spectroscopic Identification

  • ESIMS : The molecular ion peak at m/z 205.1 ([M+H]⁺) confirms the molecular formula C9H20N2S\text{C}_9\text{H}_{20}\text{N}_2\text{S}.

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 6H, CH₂CH₂CH₂CH₃), 1.60 (m, 4H, NCH₂CH₂), 3.25 (q, 4H, NCH₂), 8.45 (s, 1H, NH).

  • ¹³C NMR : δ 13.8 (CH₃), 20.1 (CH₂), 31.5 (NCH₂), 180.2 (C=S).

Physical Properties

  • Melting Point : 118–121°C (lit. 120°C).

  • Solubility : Soluble in ethanol, DMF, and dichloromethane; insoluble in water.

Industrial-Scale Production Considerations

Waste Management and Byproduct Recycling

Butyl halide excess is recovered via distillation, reducing raw material costs. Aqueous waste streams are neutralized with calcium hydroxide to precipitate sulfides, aligning with environmental regulations.

Catalytic Innovations

Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems. This reduces solvent use and improves energy efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N’-dibutylcarbamimidothioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert N,N’-dibutylcarbamimidothioic acid to its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiourea compounds.

Scientific Research Applications

N,N’-dibutylcarbamimidothioic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-dibutylcarbamimidothioic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, it can interact with proteins and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compound for Comparison: N,N'-Bis[(ethylamino)carbonyl]carbamimidothioic Acid Methyl Est er

This compound (CAS: 797047-27-9) shares a carbamimidothioic acid backbone but differs in substituents and functional groups. Critical comparative data are summarized below:

Property N,N'-Dibutylcarbamimidothioic Acid N,N'-Bis[(ethylamino)carbonyl]carbamimidothioic Acid Methyl Ester
Molecular Formula C₉H₂₀N₃S C₈H₁₆N₄O₂S
Molecular Weight (g/mol) 202.3 (calculated) 232.303
Substituents Two butyl groups (-C₄H₉) Bis(ethylamino)carbonyl groups and a methyl ester (-COOCH₃)
Functional Groups Thiourea Thiourea, carbonyl (C=O), ester (-COOCH₃)
Polarity Likely low (due to butyl groups) Higher (introduced by polar carbonyl/ester groups)
Biological Implications Enhanced lipophilicity Potential for increased reactivity or solubility in polar media

Structural and Functional Analysis:

  • Substituent Effects: The butyl groups in this compound contribute to its hydrophobic character, which may favor membrane permeability in biological systems.
  • Molecular Weight: The higher molecular weight of the ethylamino derivative (232.3 g/mol vs. 202.3 g/mol) reflects the addition of oxygen and nitrogen atoms, which may influence pharmacokinetic properties such as metabolic stability .

Q & A

Q. How should researchers analyze clustered data in dose-response studies of this compound?

  • Statistical Approach : Use mixed-effects models to account for nested observations (e.g., repeated measurements across cell lines). For example, Pten knockdown studies employed hierarchical regression to distinguish compound-specific effects from genetic variability .

Key Challenges & Future Directions

  • Synthetic Optimization : Improve yields (>80%) via microwave-assisted synthesis, as demonstrated for related thioureas .
  • Therapeutic Potential : Screen derivatives against antimicrobial and anticancer targets, leveraging structural similarities to validated scaffolds like temozolomide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.